2,3-Difluoro-4-methylcinnamic acid
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Overview
Description
2,3-Difluoro-4-methylcinnamic acid is a chemical compound with the CAS Number: 682804-96-2 . It has a molecular weight of 198.17 and is commonly referred to as DFMCA. It is a derivative of cinnamic acid.
Molecular Structure Analysis
The IUPAC name of 2,3-Difluoro-4-methylcinnamic acid is (2E)-3-(2,3-difluoro-4-methylphenyl)-2-propenoic acid . The InChI code is 1S/C10H8F2O2/c1-6-2-3-7(4-5-8(13)14)10(12)9(6)11/h2-5H,1H3,(H,13,14)/b5-4+ .Physical And Chemical Properties Analysis
2,3-Difluoro-4-methylcinnamic acid is a solid at ambient temperature . The density is 1.3±0.1 g/cm3 . The boiling point is 298.6±35.0 °C at 760 mmHg .Scientific Research Applications
Isotopic Recognition and Temperature Effects in IR Spectra
Research on carboxylic acids such as 3-methylcinnamic acid highlights the importance of isotopic recognition and temperature effects in IR spectra. This study sheds light on the interactions and electronic structure of molecular systems like 2,3-Difluoro-4-methylcinnamic acid, focusing on the νO-H and νO-D bands in IR spectra. It reveals the direct relationship between spectral properties in IR and the electronic structure of such molecular systems, essential for understanding 2,3-Difluoro-4-methylcinnamic acid's behavior (Hachuła et al., 2015).
Cinnamic Acid Analogs in Antifungal Interventions
A study on the efficacy of cinnamic acid derivatives against various fungi, including the role of 4-methylcinnamic acid (closely related to 2,3-Difluoro-4-methylcinnamic acid), revealed their potential as chemosensitizers for enhancing the effectiveness of antifungal agents. This research provides valuable insights into the possible application of 2,3-Difluoro-4-methylcinnamic acid in fungal control (Kim, Chan, & Cheng, 2017).
Ferulic Acid and Related Compounds
Investigating ferulic acid and compounds bearing a feruloyl moiety, such as 2,3-Difluoro-4-methylcinnamic acid, reveals their potential against disorders related to oxidative stress. This review covers the antioxidant properties and bioactivities of such compounds, linking them to various health benefits, which can be extrapolated to understand 2,3-Difluoro-4-methylcinnamic acid's potential in health applications (Silva & Batista, 2017).
Radical Formation in Hydroxycinnamic Acids
Research on hydroxycinnamic acids, such as 2,3-Difluoro-4-methylcinnamic acid, demonstrates their behavior in radical formation and coupling. This study provides insights into the chemical reactions and interactions of these compounds, highlighting their potential applications in polymer science and material engineering (Russell et al., 2003).
Crystal Structure Landscape Exploration
Exploring the crystal structure landscape of related cinnamic acids such as 4-methylcinnamic acid offers insights into the behavior of 2,3-Difluoro-4-methylcinnamic acid in various environments. This study demonstrates the importance of crystal structure analysis for understanding the properties and applications of such compounds (Chakraborty, Joseph, & Desiraju, 2018).
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-methylcinnamic acid, is known to target the hydroxy-carboxylic acid receptor hca2 (gpr109a), a g protein-coupled receptor . This receptor plays a crucial role in mediating anti-inflammatory and lipid-modulating effects.
Mode of Action
It’s known that cinnamic acid derivatives can participate in various chemical reactions, such as the suzuki–miyaura coupling . This reaction involves the coupling of an organoboron compound with a halide or triflate using a palladium catalyst .
Biochemical Pathways
Given its structural similarity to other cinnamic acid derivatives, it may potentially influence pathways involving g protein-coupled receptors .
Result of Action
It’s known that cinnamic acid derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Difluoro-4-methylcinnamic acid. Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity. The compound is known to be stable at ambient temperature .
properties
IUPAC Name |
(E)-3-(2,3-difluoro-4-methylphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-6-2-3-7(4-5-8(13)14)10(12)9(6)11/h2-5H,1H3,(H,13,14)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCNJRKWKSYXJY-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=CC(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1)/C=C/C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-methylcinnamic acid |
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